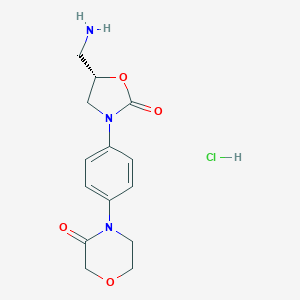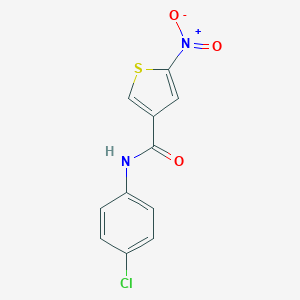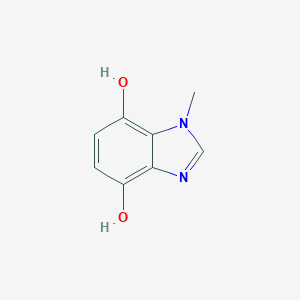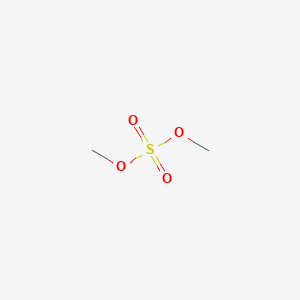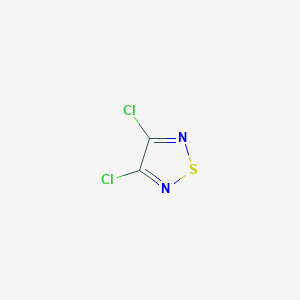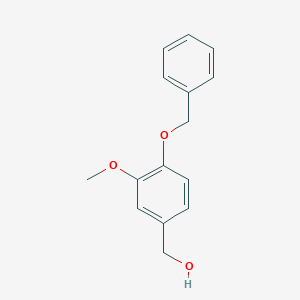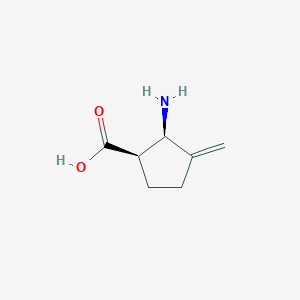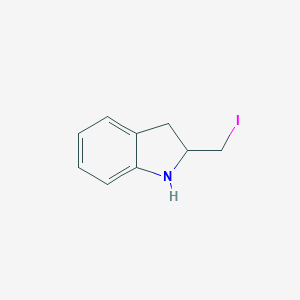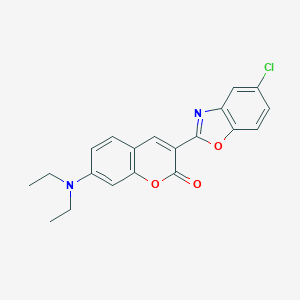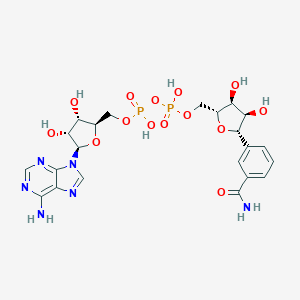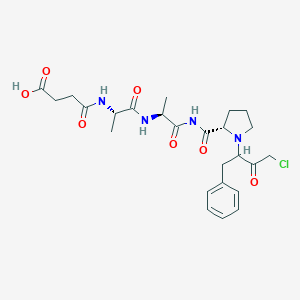
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone (also known as Z-APF-CMK) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protease inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
Z-APF-CMK inhibits proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from breaking down proteins and can lead to the accumulation of specific protein substrates. This mechanism of action has been used to study the role of proteases in various biological systems, including inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects
Z-APF-CMK has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a critical role in inflammation and immune responses, and Z-APF-CMK has been shown to inhibit the activation of NF-κB in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
Z-APF-CMK has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for certain proteases, allowing for the selective inhibition of specific enzymes. However, there are also limitations to the use of Z-APF-CMK. It can be expensive to synthesize and is not always commercially available. Additionally, its irreversible binding to proteases can make it difficult to study the dynamic regulation of protease activity in biological systems.
Zukünftige Richtungen
There are several future directions for research on Z-APF-CMK. One area of interest is the potential use of this compound as a therapeutic agent. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammation. Additionally, there is ongoing research on the development of new protease inhibitors that can target specific enzymes with greater specificity and potency. Finally, there is a need for further research on the physiological effects of Z-APF-CMK in various biological systems, including its role in the regulation of protease activity and inflammation.
Conclusion
In conclusion, Z-APF-CMK is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, ongoing research is focused on the development of new protease inhibitors and the exploration of its physiological effects in various biological systems.
Synthesemethoden
Z-APF-CMK is a synthetic compound that is typically prepared using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Z-APF-CMK has been used in a wide range of scientific research applications. One of its primary uses is as a protease inhibitor. Proteases are enzymes that break down proteins, and they play a critical role in many biological processes. By inhibiting proteases, Z-APF-CMK can be used to study the role of proteases in various biological systems.
Eigenschaften
CAS-Nummer |
156616-24-9 |
|---|---|
Produktname |
Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone |
Molekularformel |
C25H33ClN4O7 |
Molekulargewicht |
537 g/mol |
IUPAC-Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-chloro-3-oxo-1-phenylbutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33ClN4O7/c1-15(27-21(32)10-11-22(33)34)23(35)28-16(2)24(36)29-25(37)18-9-6-12-30(18)19(20(31)14-26)13-17-7-4-3-5-8-17/h3-5,7-8,15-16,18-19H,6,9-14H2,1-2H3,(H,27,32)(H,28,35)(H,33,34)(H,29,36,37)/t15-,16-,18-,19?/m0/s1 |
InChI-Schlüssel |
LLZHCFIJOPMUTQ-KUORQNNRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@@H]1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O |
Synonyme |
AAPFcmk succinyl-AAPF-chloromethylketone succinyl-AAPF-CMK succinyl-Ala-Ala-Pro-Phe-chloromethylketone succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



